molecular formula C11H9F4N3O3 B3247020 Azido-PEG1-TFP ester CAS No. 1807530-09-1

Azido-PEG1-TFP ester

Cat. No.: B3247020
CAS No.: 1807530-09-1
M. Wt: 307.20 g/mol
InChI Key: LPNUJMZHULQIEV-UHFFFAOYSA-N
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Description

Azido-PEG1-TFP ester is a crosslinking compound designed for copper(I)-catalyzed, ruthenium catalyzed, and strain promoted click chemistry . It is a PEG-based linker for PROTACs which joins two essential ligands, crucial for forming PROTAC molecules . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .


Synthesis Analysis

The azide group provides the click chemistry functionality, while the 2,3,5,6-tetrafluorophenyl (TFP) ester reacts with primary and secondary amines . The single molecular weight and discrete chain length of the spacer simplifies analysis of the product and of its conjugates .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has a single molecular weight and discrete chain length . The empirical formula is C33H53F4N3O14 and the molecular weight is 791.78 .


Chemical Reactions Analysis

This compound can be used to conjugate two different proteins or an antibody with a payload by using copper-catalyzed “click” chemistry with the azide to react with terminal alkynes or strained alkynes and by reaction of the TFP ester with a primary amine .


Physical and Chemical Properties Analysis

This compound has a complex set of physical and chemical properties. It has a single molecular weight and discrete chain length . The empirical formula is C33H53F4N3O14 and the molecular weight is 791.78 .

Mechanism of Action

The mechanism of action of Azido-PEG1-TFP ester involves copper-catalyzed “click” chemistry with the azide to react with terminal alkynes or strained alkynes and by reaction of the TFP ester with a primary amine .

Safety and Hazards

Azido-PEG1-TFP ester is harmful if swallowed and causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, and not to eat, drink or smoke when using this product .

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-(2-azidoethoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F4N3O3/c12-6-5-7(13)10(15)11(9(6)14)21-8(19)1-3-20-4-2-17-18-16/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNUJMZHULQIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCN=[N+]=[N-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161610
Record name Propanoic acid, 3-(2-azidoethoxy)-, 2,3,5,6-tetrafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807530-09-1
Record name Propanoic acid, 3-(2-azidoethoxy)-, 2,3,5,6-tetrafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807530-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(2-azidoethoxy)-, 2,3,5,6-tetrafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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